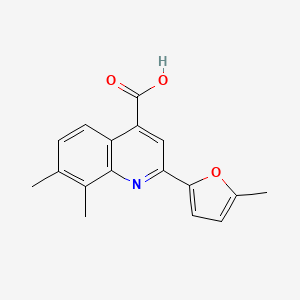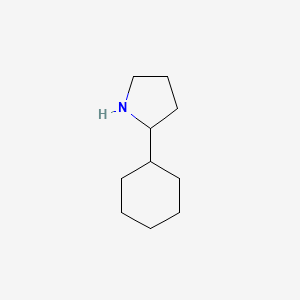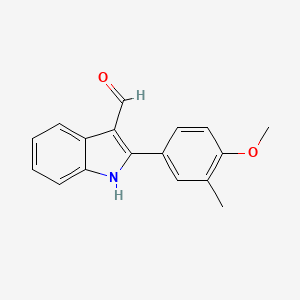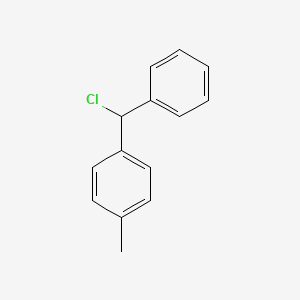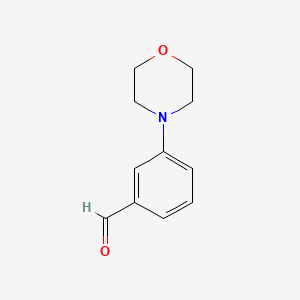
3-Morpholinobenzaldéhyde
Vue d'ensemble
Description
3-Morpholinobenzaldehyde is an organic compound characterized by the presence of a morpholine ring and a benzaldehyde group. Its molecular formula is C11H13NO2, and it has a molecular weight of 191.23 g/mol . This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its versatile functional groups .
Applications De Recherche Scientifique
3-Morpholinobenzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
Mode of Action
It’s worth noting that many drugs exert their effects by binding to a receptor, a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
It’s known that many drugs can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is predicted to be bbb permeant . The compound also has a logP value indicating its lipophilicity, which can impact its distribution and bioavailability .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . Factors such as temperature, pH, and the presence of other compounds can affect a drug’s stability and activity.
Analyse Biochimique
Biochemical Properties
3-Morpholinobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with superoxide dismutases and glutathione reductase, disrupting cellular antioxidation systems . These interactions are crucial as they can inhibit microbial growth by destabilizing cellular redox homeostasis. The compound’s ability to act as a redox-active agent makes it a potent chemosensitizer, enhancing the efficacy of conventional antifungal agents .
Cellular Effects
The effects of 3-Morpholinobenzaldehyde on various types of cells and cellular processes are profound. It influences cell function by disrupting cellular antioxidation systems, leading to the inhibition of fungal growth . This disruption affects cell signaling pathways and gene expression, particularly in fungi such as Aspergillus fumigatus and Saccharomyces cerevisiae. The compound’s impact on cellular metabolism is also significant, as it interferes with the oxidative stress-response pathway .
Molecular Mechanism
At the molecular level, 3-Morpholinobenzaldehyde exerts its effects through binding interactions with biomolecules and enzyme inhibition. It targets cellular antioxidation components, such as superoxide dismutases and glutathione reductase, leading to the destabilization of redox homeostasis . This mechanism of action is crucial for its role as an antifungal agent and chemosensitizer, enhancing the sensitivity of fungal pathogens to conventional antifungal treatments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Morpholinobenzaldehyde change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the efficacy of 3-Morpholinobenzaldehyde as an antifungal agent can be maintained over time, provided that it is stored under appropriate conditions . Long-term effects on cellular function include sustained inhibition of fungal growth and disruption of cellular antioxidation systems .
Dosage Effects in Animal Models
The effects of 3-Morpholinobenzaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxic or adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
3-Morpholinobenzaldehyde is involved in various metabolic pathways, particularly those related to redox homeostasis. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting metabolic flux and metabolite levels . These interactions are essential for its role as a redox-active agent, influencing cellular metabolism and oxidative stress-response pathways .
Transport and Distribution
Within cells and tissues, 3-Morpholinobenzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches its target sites within the cell . The compound’s distribution is crucial for its efficacy as an antifungal agent and chemosensitizer .
Subcellular Localization
The subcellular localization of 3-Morpholinobenzaldehyde is primarily within cellular compartments involved in redox homeostasis. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Morpholinobenzaldehyde can be synthesized through a reaction between 3-bromobenzaldehyde and morpholine. The process involves the use of tris(dibenzylideneacetone)dipalladium as a catalyst . The reaction typically takes place in a solvent such as 1,4-dioxane under inert conditions to prevent oxidation .
Industrial Production Methods: In industrial settings, the preparation of 3-Morpholinobenzaldehyde often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: 3-Morpholinobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various amines can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-morpholinobenzoic acid.
Reduction: Formation of 3-morpholinobenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 4-Morpholinobenzaldehyde
- 4-Piperidinobenzaldehyde
- 4-Aminobenzaldehyde
Comparison: 3-Morpholinobenzaldehyde is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. Compared to 4-morpholinobenzaldehyde, it has different steric and electronic effects, influencing its reactivity and interaction with other molecules. The presence of the morpholine ring also differentiates it from 4-piperidinobenzaldehyde and 4-aminobenzaldehyde, which have different functional groups and reactivity patterns .
Propriétés
IUPAC Name |
3-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8-9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQORKFSMUOSSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428182 | |
| Record name | 3-morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446866-87-1 | |
| Record name | 3-(4-Morpholinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446866-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


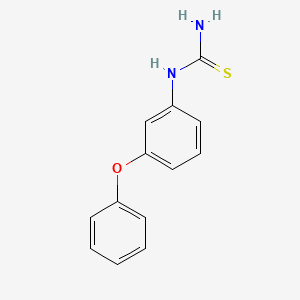

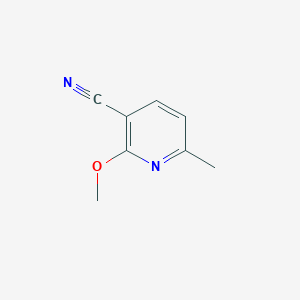
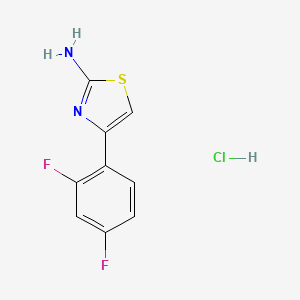

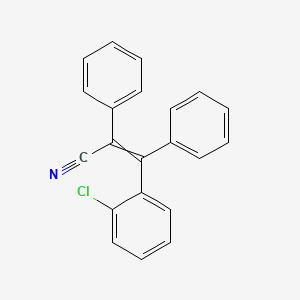
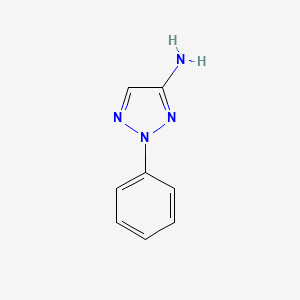
![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)

